3-Cyanocyclopentane-1-sulfonyl chloride
Overview
Description
3-Cyanocyclopentane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H8ClNO2S and a molecular weight of 193.65 g/mol . It is characterized by the presence of a sulfonyl chloride group attached to a cyclopentane ring, which also bears a cyano group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
The synthesis of 3-Cyanocyclopentane-1-sulfonyl chloride typically involves the reaction of cyclopentane derivatives with sulfonyl chloride reagents. One common method includes the use of disulfides and thiols in the presence of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . This method allows for the efficient production of sulfonyl chlorides under continuous flow conditions, which can be advantageous for industrial-scale synthesis.
Chemical Reactions Analysis
3-Cyanocyclopentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cycloaddition Reactions: The cyano group in the compound can engage in cycloaddition reactions, which are useful in the synthesis of various heterocyclic compounds.
Scientific Research Applications
3-Cyanocyclopentane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyanocyclopentane-1-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various sulfonyl derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, resulting in the substitution of the chloride atom with other functional groups. This reactivity is harnessed in the synthesis of diverse chemical entities .
Comparison with Similar Compounds
3-Cyanocyclopentane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and cyano-containing compounds:
Similar Compounds: Examples include 4-Cyanobenzenesulfonyl chloride and 2-Cyanobenzenesulfonyl chloride, which also contain both cyano and sulfonyl chloride groups.
Uniqueness: The unique feature of this compound is the presence of a cyclopentane ring, which imparts different steric and electronic properties compared to aromatic sulfonyl chlorides.
Properties
IUPAC Name |
3-cyanocyclopentane-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2S/c7-11(9,10)6-2-1-5(3-6)4-8/h5-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCYOVKRXSQRRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C#N)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401280829 | |
Record name | Cyclopentanesulfonyl chloride, 3-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401280829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803608-49-2 | |
Record name | Cyclopentanesulfonyl chloride, 3-cyano- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803608-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanesulfonyl chloride, 3-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401280829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyanocyclopentane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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